molecular formula C9H12N4O3 B11882328 8-(methoxymethyl)-1,3-dimethyl-7H-purine-2,6-dione CAS No. 65314-75-2

8-(methoxymethyl)-1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B11882328
CAS No.: 65314-75-2
M. Wt: 224.22 g/mol
InChI Key: OCVAVOLNWODGRO-UHFFFAOYSA-N
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Description

8-(methoxymethyl)-1,3-dimethyl-7H-purine-2,6-dione is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(methoxymethyl)-1,3-dimethyl-7H-purine-2,6-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 1,3-dimethyl-7H-purine-2,6-dione with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-(methoxymethyl)-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the purine ring or the methoxymethyl group, leading to different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield 8-(formylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, while nucleophilic substitution can produce derivatives with various functional groups attached to the purine ring.

Scientific Research Applications

8-(methoxymethyl)-1,3-dimethyl-7H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.

    Biology: The compound can be used in studies related to enzyme inhibition, particularly those involving purine metabolism.

    Industry: It may be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-(methoxymethyl)-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with molecular targets such as enzymes involved in purine metabolism. The methoxymethyl group can enhance the compound’s binding affinity to these enzymes, potentially inhibiting their activity. This inhibition can disrupt cellular processes that rely on purine metabolism, leading to therapeutic effects in conditions like cancer or viral infections.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure but different functional groups.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, it has similar stimulant properties but is less potent than caffeine.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma and COPD.

Uniqueness

8-(methoxymethyl)-1,3-dimethyl-7H-purine-2,6-dione is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and binding affinity to specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

CAS No.

65314-75-2

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

8-(methoxymethyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C9H12N4O3/c1-12-7-6(8(14)13(2)9(12)15)10-5(11-7)4-16-3/h4H2,1-3H3,(H,10,11)

InChI Key

OCVAVOLNWODGRO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC

Origin of Product

United States

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